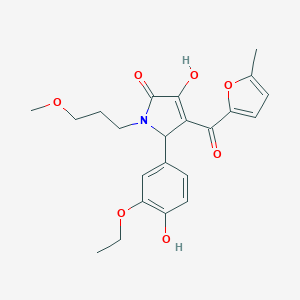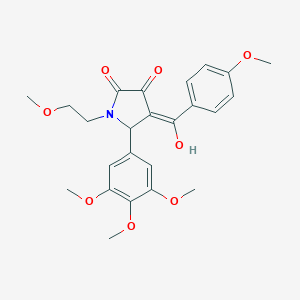![molecular formula C27H25N3O2S B265660 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, a key enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit anti-microbial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide in lab experiments is its broad range of biological activities. This compound can be used to study various physiological and biochemical processes, making it a versatile research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide. One potential area of focus is the development of more efficient synthesis methods for this compound, which could improve its availability for research and drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the safety and toxicity of this compound in vivo, which could inform its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-N-(2-naphthyl)acetamide with sodium sulfide to form 2-(2-naphthyl)thioacetamide. This intermediate is then reacted with 4-isopropylbenzaldehyde and a pyridine derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide |
|---|---|
Molekularformel |
C27H25N3O2S |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C27H25N3O2S/c1-17(2)18-7-9-20(10-8-18)23-14-25(31)30-27(24(23)15-28)33-16-26(32)29-22-12-11-19-5-3-4-6-21(19)13-22/h3-13,17,23H,14,16H2,1-2H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
QWEFZPXKTZPXKC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265577.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B265578.png)
![(E)-{2-(2-ethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B265579.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265581.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265584.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265585.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265586.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265592.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B265593.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265598.png)

